5,5-Dichloro-2-methylpent-4-en-2-ol
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Overview
Description
5,5-Dichloro-2-methylpent-4-en-2-ol: is an organic compound with the molecular formula C6H10Cl2O It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-2-methylpent-4-en-2-ol typically involves the chlorination of 2-methylpent-4-en-2-ol. This can be achieved using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Dichloro-2-methylpent-4-en-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 5,5-dichloro-2-methylpentan-2-ol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 5,5-dichloro-2-methylpentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,5-Dichloro-2-methylpent-4-en-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may have applications in the development of new pharmaceuticals or as a tool in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other materials that require specific functional groups .
Mechanism of Action
The mechanism of action of 5,5-Dichloro-2-methylpent-4-en-2-ol involves its interaction with various molecular targets. The presence of chlorine atoms and a hydroxyl group allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
2,4-Dichloro-5-methylpyrimidine:
1,3-Dichloro-5,5-dimethylhydantoin: Known for its use in disinfection and water treatment.
Uniqueness: Its combination of a pentene backbone with chlorine and hydroxyl groups sets it apart from other similar compounds .
Properties
IUPAC Name |
5,5-dichloro-2-methylpent-4-en-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,9)4-3-5(7)8/h3,9H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGIPINTIMUILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603454 |
Source
|
Record name | 5,5-Dichloro-2-methylpent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62904-25-0 |
Source
|
Record name | 5,5-Dichloro-2-methylpent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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